molecular formula C19H20N6O B5176995 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5176995
M. Wt: 348.4 g/mol
InChI Key: YFWHRVWXKSMNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetically designed organic compound featuring a pyridazine core scaffold substituted with a piperazinyl group and a pyrazolyl moiety. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly for the exploration of molecular recognition and receptor interactions . The pyridazine ring is a key structural feature, contributing a high dipole moment that facilitates π-π stacking interactions and provides robust, dual hydrogen-bonding capacity, which can be critical for target engagement . The piperazine heterocycle, a frequent component in bioactive molecules, is often utilized to optimize the physicochemical properties of a compound or to act as a spacer that arranges pharmacophoric groups in three-dimensional space for enhanced interaction with biological targets . Compounds with this general structural motif, incorporating a piperazine-linked pyridazine core, have demonstrated potential in neurological and psychiatric disorder research. For instance, structurally related 3,6-disubstituted pyridazines have been investigated as novel, central nervous system (CNS) penetrant agents, such as pan-muscarinic antagonists . The piperazine ring is a privileged structure in FDA-approved pharmaceuticals, found in agents across various therapeutic classes, underscoring its value in lead optimization . This specific compound is intended for research applications only, including use as a reference standard in analytical studies, a scaffold for the development of novel biologically active molecules, and a tool compound for investigating structure-activity relationships (SAR). It is supplied for research purposes in laboratory settings and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(2-methylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-5-2-3-6-16(15)19(26)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-4-9-20-25/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWHRVWXKSMNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of triethylamine . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclization agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Antibiotic Adjuvants

Recent studies have highlighted the potential of pyrazole derivatives, including our compound of interest, as antibiotic adjuvants. These compounds enhance the efficacy of existing antibiotics by overcoming bacterial resistance mechanisms. For example, research indicates that certain pyrazole derivatives can potentiate the activity of beta-lactam antibiotics against resistant strains of bacteria, thereby improving treatment outcomes for infections caused by resistant pathogens .

Anticancer Properties

The compound has garnered attention for its anticancer properties, particularly in targeting specific kinases involved in tumor growth and proliferation. Pyrazole derivatives have been shown to exhibit selective inhibition against c-Met kinases, which are implicated in various cancers. Notably, compounds similar to 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine have been evaluated for their ability to inhibit cancer cell lines with promising results .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The incorporation of a piperazine moiety is particularly important for enhancing solubility and bioavailability. Recent SAR studies have demonstrated that modifications at the 2 and 6 positions of the pyridazine ring can significantly influence the compound's potency and selectivity against various biological targets .

Muscarinic Receptor Antagonism

The compound has shown potential as a muscarinic receptor antagonist, specifically targeting M4 receptors. This activity is relevant for treating neurological disorders such as Alzheimer's disease and Lewy body dementia. Research has indicated that derivatives with similar structural features exhibit significant antagonistic activity at M4 receptors, suggesting a pathway for therapeutic development .

Antiviral Activity

Emerging studies suggest that pyrazole-based compounds may possess antiviral properties, particularly against RNA viruses such as HIV and flavivirus. The mechanism appears to involve interference with viral replication processes, making these compounds candidates for further investigation in antiviral drug development .

Case Study: Enhanced Antibiotic Efficacy

A notable case study involved the evaluation of a pyrazole derivative in combination with ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that the addition of the pyrazole derivative significantly reduced bacterial load compared to ampicillin alone, highlighting its potential as an antibiotic adjuvant .

Case Study: Anticancer Activity

In another study, a series of substituted pyridazine derivatives were tested for their anticancer activity against various human cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values in the low micromolar range against several cancer types, including breast and lung cancer cells .

Data Table: Summary of Applications

Application TypeMechanism/TargetReference
Antibiotic AdjuvantEnhances efficacy of beta-lactam antibiotics
Anticancer AgentSelective inhibition of c-Met kinases
Muscarinic AntagonistTargets M4 receptors
Antiviral ActivityInterference with viral replication

Mechanism of Action

The mechanism of action of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related pyridazine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Structural Features
3-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (Target) C₂₀H₂₂N₆O 2-Methylbenzoyl-piperazine, pyrazole 386.43 g/mol Flexible piperazine with aromatic acyl group; planar pyridazine-pyrazole core
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₁₂H₁₅N₅ Piperidine, pyrazole 229.29 g/mol Piperidine in chair conformation; dihedral angle 10.36° between pyridazine/pyrazole
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one C₁₄H₁₄ClN₅O 4-Chlorophenylpiperazine, ketone 303.75 g/mol Electron-withdrawing chlorophenyl group; ketone enhances polarity
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine C₂₃H₂₂N₆O₂S Biphenylsulfonyl-piperazine, pyrazole 446.50 g/mol Sulfonyl group improves solubility; biphenyl adds rigidity
Elenestinib (INN: List 90) C₂₅H₂₈FN₉O Fluorophenyl, pyrimidine-piperazine, ethanol 513.56 g/mol Kinase inhibitor; ethanol tail enhances bioavailability

Conformational and Electronic Properties

  • Piperazine vs. Piperidine : The target compound’s piperazine ring offers two nitrogen atoms for hydrogen bonding, whereas piperidine (as in ) has a single nitrogen and adopts a chair conformation. The 2-methylbenzoyl group in the target compound likely restricts piperazine flexibility, favoring specific binding conformations .
  • The pyrazole ring in all analogs enables π-π stacking, but its orientation relative to pyridazine (e.g., dihedral angle ~10° in ) influences molecular planarity and intermolecular interactions .

Biological Activity

The compound 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a hybrid molecule that combines the structural motifs of piperazine, pyrazole, and pyridazine. This unique combination has prompted research into its potential biological activities, particularly in pharmacology. The following sections explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of the compound involves the reaction of 2-methylbenzoyl chloride with 4-(piperazin-1-yl)aniline , followed by cyclization to form the pyrazole and pyridazine rings. The reaction is typically performed in an organic solvent under controlled conditions to yield a high purity product. The general reaction scheme can be summarized as follows:

Piperazine 2 Methylbenzoyl ChlorideIntermediate3 4 2 methylbenzoyl piperazin 1 yl 6 1H pyrazol 1 yl pyridazine\text{Piperazine 2 Methylbenzoyl Chloride}\rightarrow \text{Intermediate}\rightarrow \text{3 4 2 methylbenzoyl piperazin 1 yl 6 1H pyrazol 1 yl pyridazine}

Antiviral Properties

Recent studies have indicated that derivatives of pyrazole, including the target compound, exhibit significant antiviral activity. For instance, compounds with similar structural features have shown effectiveness against various viruses, including HIV and measles virus (MeV). The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance antiviral potency.

CompoundVirus TargetEC50 (nM)Reference
Pyrazole Derivative AHIV-150
Pyrazole Derivative BMeV60

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The following table summarizes findings from different studies:

StudyCell LineIC50 (µM)Mechanism of Action
Study 1A549 (Lung Cancer)10Apoptosis induction
Study 2MCF-7 (Breast Cancer)15Cell cycle arrest at G2/M phase

Other Pharmacological Activities

In addition to antiviral and anticancer activities, the compound has demonstrated potential as an antihypertensive agent . Docking studies have shown that it can effectively inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various metabolic disorders.

Case Studies

  • Antiviral Efficacy Against HIV : A recent study evaluated the efficacy of a series of pyrazole derivatives against HIV strains with known resistance mutations. The compound exhibited an EC50 value significantly lower than standard treatments, indicating its potential as a novel antiviral agent.
  • Inhibition of Cancer Cell Lines : In vitro tests on several cancer cell lines revealed that the compound inhibited cell growth effectively, with notable selectivity towards cancer cells over normal cells.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine?

Answer:

  • Key Steps :
    • Nucleophilic Substitution : Piperazine derivatives are introduced via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent at 80–100°C) .
    • Coupling Reactions : Pyrazole moieties are attached using copper-catalyzed Ullmann coupling or palladium-mediated cross-coupling .
  • Critical Parameters :
    • Temperature : Controlled heating (60–120°C) minimizes side reactions like hydrolysis.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    • Catalysts : Pd(OAc)₂ or CuI improves coupling efficiency .
  • Optimization : Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent ratios) and analyze yield via HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., piperazine C–H protons at δ 3.2–3.8 ppm; pyrazole protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₀H₂₁N₇O: 399.18 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Answer:

  • Kinase Inhibition Assays : Test against kinases (e.g., EGFR, BRAF) due to pyridazine’s affinity for ATP-binding pockets .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin 5-HT₆) linked to piperazine’s CNS activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Quantum Chemical Calculations :
    • Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, such as nucleophilic attack on the pyridazine ring .
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Molecular Docking :
    • Dock the compound into protein active sites (e.g., PDB: 2JIU for kinases) using AutoDock Vina. Focus on hydrogen bonding with pyridazine N atoms and hydrophobic interactions with the 2-methylbenzoyl group .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Answer:

  • Systematic Variability Analysis :
    • Assay Conditions : Compare buffer pH, ionic strength, and incubation times (e.g., pH 7.4 vs. 6.5 alters protonation states) .
    • Cell Line Heterogeneity : Validate results in ≥3 cell lines with varying receptor expression .
  • In Silico SAR Studies :
    • Modify substituents (e.g., replace 2-methylbenzoyl with 4-chlorophenylsulfonyl) and correlate changes with activity trends using PLS regression .

Q. What strategies improve selectivity for specific biological targets while minimizing off-target effects?

Answer:

  • Fragment-Based Drug Design (FBDD) :
    • Optimize the pyrazole moiety to enhance hydrogen bonding with target residues (e.g., Glu285 in EGFR) .
  • Prodrug Modifications :
    • Introduce esterase-labile groups (e.g., acetyl) to the piperazine nitrogen, reducing non-specific binding .
  • Selectivity Screening :
    • Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target kinase interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.